molecular formula C10H20N2O3 B2439291 Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate CAS No. 1782319-98-5

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B2439291
CAS No.: 1782319-98-5
M. Wt: 216.281
InChI Key: JTNVMTOHQYJWKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methoxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminomethyl-3-(methoxymethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl 3-aminomethyl-3-(methoxymethyl)azetidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in organic synthesis and research applications .

Biological Activity

Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound notable for its azetidine ring structure. This compound features a tert-butyl group, an aminomethyl group, and a methoxymethyl group, which contribute to its unique chemical reactivity and potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties and could play a role in drug development due to its ability to interact with various biomolecules.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : Approximately 202.25 g/mol
  • Structure : The compound's structure allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. In particular, studies have shown its effectiveness against various strains of bacteria, including:

Bacterial Strain MIC (μg/mL) Notes
Staphylococcus aureus4-8Effective against multidrug-resistant strains
Mycobacterium abscessus4-8Potential application in treating infections
Escherichia coliNot specifiedTested using agar diffusion method

These findings suggest that the compound could serve as a precursor in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies focus on its binding affinity with various biomolecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of several derivatives of azetidine compounds, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, particularly against strains resistant to conventional antibiotics.

Pharmacokinetic Studies

Pharmacokinetic properties are essential for assessing the therapeutic potential of any drug candidate. In studies conducted on animal models, the compound demonstrated moderate exposure levels with a C_max of approximately 592 ± 62 mg/mL. The elimination half-life was characterized as slow, indicating potential for sustained therapeutic effects.

Properties

IUPAC Name

tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVMTOHQYJWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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